molecular formula C17H20BN3O4 B14776710 6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide

6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide

Cat. No.: B14776710
M. Wt: 341.2 g/mol
InChI Key: SPZKDFMSUZUZTF-UHFFFAOYSA-N
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Description

6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring, a carboxamide group, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidation of the boronate ester can yield boronic acid derivatives.

    Reduction: Reduction of the carboxamide group results in the formation of an amine.

    Substitution: Substitution reactions on the aromatic ring can produce various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The pyridazine ring can interact with various biological targets, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide is unique due to the combination of its pyridazine ring, carboxamide group, and boronate ester. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H20BN3O4

Molecular Weight

341.2 g/mol

IUPAC Name

6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide

InChI

InChI=1S/C17H20BN3O4/c1-16(2)17(3,4)25-18(24-16)11-6-5-7-12(10-11)19-15(23)13-8-9-14(22)21-20-13/h5-10H,1-4H3,(H,19,23)(H,21,22)

InChI Key

SPZKDFMSUZUZTF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3=NNC(=O)C=C3

Origin of Product

United States

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